molecular formula C9H7ClOS B124999 Benzo[b]thiophene-3-methanol, 7-chloro- CAS No. 142181-53-1

Benzo[b]thiophene-3-methanol, 7-chloro-

Cat. No. B124999
CAS RN: 142181-53-1
M. Wt: 198.67 g/mol
InChI Key: TZFBEHOZYXSGHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[b]thiophene-3-methanol, 7-chloro-, is an impurity of Sertaconazole, an imidazole antifungal agent that inhibits the synthesis of ergosterol, an essential cell wall component of fungi .

Scientific Research Applications

Antimicrobial Agent

Benzo[b]thiophene derivatives have been studied for their antimicrobial properties. Specifically, compounds like 3-ethynyl-2-(thiophen-2-yl) benzo[b]thiophene have shown high antibacterial activity against Staphylococcus aureus . This suggests that 7-chloro-benzo[b]thiophene-3-methanol could be a potential candidate for developing new antimicrobial drugs.

Antifungal Applications

The antifungal potential of benzo[b]thiophene compounds has been recognized, with some derivatives displaying effectiveness against fungal diseases . This indicates that 7-chloro-benzo[b]thiophene-3-methanol may serve as a starting point for synthesizing antifungal agents.

Anti-Cancer Properties

Thiophene derivatives are known to possess anti-cancer properties. The presence of a thiophene nucleus in drugs like Raloxifene , used for breast cancer treatment, highlights the therapeutic importance of this class of compounds in oncology .

Antioxidant Activity

Some benzothiophene derivatives have demonstrated significant antioxidant capacities, surpassing those of known antioxidants like trolox . This suggests that 7-chloro-benzo[b]thiophene-3-methanol could be explored for its antioxidant properties, potentially contributing to the management of oxidative stress-related diseases.

Anti-Inflammatory Uses

Thiophene and its derivatives have been reported to exhibit anti-inflammatory effects . This opens up research avenues for 7-chloro-benzo[b]thiophene-3-methanol in the development of anti-inflammatory medications.

Kinase Inhibition

Thiophene derivatives have been identified as kinase inhibitors, which are crucial in the regulation of cell functions and signaling pathways . This property can be harnessed in the design of targeted therapies for various diseases, including cancer.

Estrogen Receptor Modulation

Compounds containing a thiophene nucleus have been used to modulate estrogen receptors, which is significant in the treatment of diseases like osteoporosis and breast cancer .

Material Science Applications

Beyond medicinal chemistry, thiophene derivatives have applications in material science due to their electronic properties. They can be used in the development of organic semiconductors and conducting polymers .

properties

IUPAC Name

(7-chloro-1-benzothiophen-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClOS/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFBEHOZYXSGHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[b]thiophene-3-methanol, 7-chloro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.